Differential Antiproliferative Activity of 7-O-Methylated Dihydroflavonols in Colorectal Cancer Models
Padmatin (7-O-methyltaxifolin) demonstrates a quantifiable shift in antiproliferative potency against the HCT-116 colon cancer cell line relative to its non-methylated parent, taxifolin, and other methylated derivatives. Specifically, Padmatin exhibited an IC50 value of 34 ± 2.15 μg/mL, whereas taxifolin showed an IC50 of 32 ± 2.35 μg/mL. Notably, the 7,3'-di-O-methyltaxifolin (IC50 33 ± 1.25 μg/mL) and 3'-O-methyltaxifolin (IC50 36 ± 2.25 μg/mL) analogs displayed distinct activity profiles, confirming that the specific position of O-methylation is a key determinant of bioactivity [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 34 ± 2.15 μg/mL |
| Comparator Or Baseline | Taxifolin (32 ± 2.35 μg/mL), 7,3'-di-O-methyltaxifolin (33 ± 1.25 μg/mL), 3'-O-methyltaxifolin (36 ± 2.25 μg/mL) |
| Quantified Difference | Padmatin vs. Taxifolin: IC50 increased by 2 μg/mL (approx. 6.25% decrease in potency). Padmatin vs. 3'-O-methyltaxifolin: IC50 decreased by 2 μg/mL (approx. 5.9% increase in potency). |
| Conditions | HCT-116 human colorectal cancer cell line, MTT antiproliferative assay, 48 h treatment. |
Why This Matters
This data proves that Padmatin is not a simple, equipotent substitute for taxifolin; its unique 7-O-methylation yields a distinct pharmacological fingerprint that is essential for accurate structure-activity relationship (SAR) studies in oncology research.
- [1] Mohammed, H. A., Almahmoud, S. A., El-Ghaly, E. S. M., Khan, F. A., Emwas, A. H., Jaremko, M., … Ragab, E. A. (2022). Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads. ACS Omega, 7(50), 46629–46639. View Source
